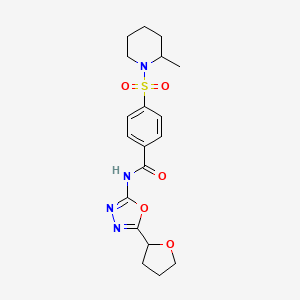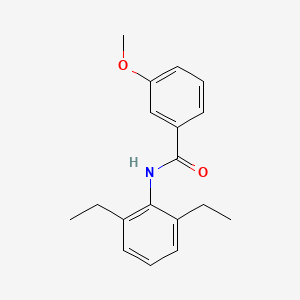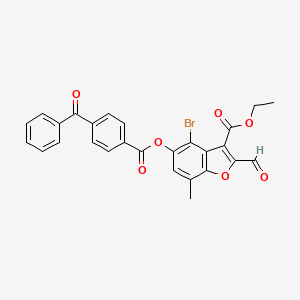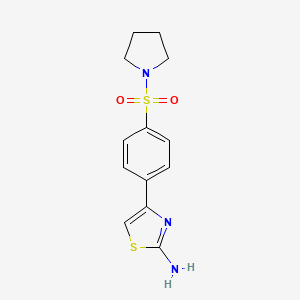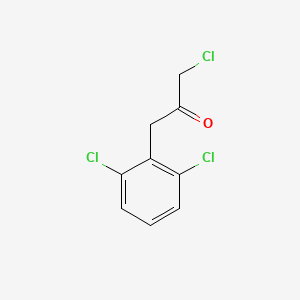![molecular formula C25H27N5O3 B2873783 8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 862979-95-1](/img/no-structure.png)
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, also known as DBMPO, is a synthetic compound that has been used in various scientific research applications. It is a purine derivative that has shown potential as a radical scavenger and antioxidant.
Mecanismo De Acción
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione acts as a radical scavenger by trapping free radicals and forming stable adducts. It can scavenge various types of free radicals, including superoxide anion, hydroxyl radical, and alkoxyl radical. This compound can also act as an antioxidant by donating hydrogen atoms to free radicals and preventing their propagation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress and prevent DNA damage. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. This compound can be used in a variety of biological systems, including cells, tissues, and whole organisms. However, there are also some limitations to the use of this compound. It can react with other compounds in biological systems, leading to the formation of artifacts. Additionally, this compound can interfere with some biochemical assays, such as those that measure reactive oxygen species.
Direcciones Futuras
There are several future directions for the use of 8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione in scientific research. One potential application is in the development of new antioxidants and radical scavengers for the treatment of various diseases. This compound can also be used to investigate the role of free radicals in aging and age-related diseases. Additionally, this compound can be used in the development of new imaging techniques for the detection of free radicals in vivo.
Métodos De Síntesis
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione can be synthesized by the reaction of 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione with dibenzylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 210-213°C.
Aplicaciones Científicas De Investigación
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has been extensively used in scientific research as a spin trap for the detection of free radicals. It is a stable nitroxide radical that can be used to detect and quantify reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. This compound has also been used in electron paramagnetic resonance (EPR) spectroscopy studies to investigate the mechanism of action of antioxidants and radical scavengers.
Propiedades
Número CAS |
862979-95-1 |
|---|---|
Fórmula molecular |
C25H27N5O3 |
Peso molecular |
445.523 |
Nombre IUPAC |
8-[(dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C25H27N5O3/c1-17(18(2)31)30-21(26-23-22(30)24(32)27-25(33)28(23)3)16-29(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13,17H,14-16H2,1-3H3,(H,27,32,33) |
Clave InChI |
VWKIXXLRTVYOGF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-bromobenzo[d]thiazol-2-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2873700.png)
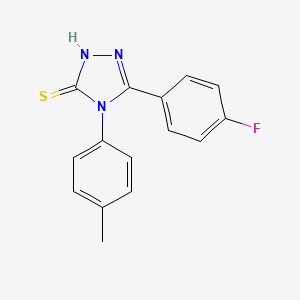
![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)
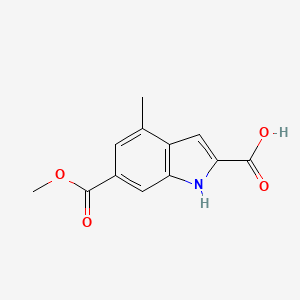
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)
